A Theoretical and Computational Guide to the Conformational Landscape and Ring Strain of 1,1-Biazetidine
A Theoretical and Computational Guide to the Conformational Landscape and Ring Strain of 1,1-Biazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Biazetidine, a unique saturated heterocyclic compound featuring a direct nitrogen-nitrogen bond between two four-membered azetidine rings, presents a fascinating case study in conformational analysis and ring strain theory. The inherent strain of the azetidine ring, coupled with the conformational flexibility around the N-N bond, dictates its three-dimensional structure and, consequently, its potential utility in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive theoretical framework for understanding the conformational preferences and ring strain energy of 1,1-biazetidine. In the absence of direct experimental data, this guide synthesizes principles from analogous N-N linked heterocyclic dimers and computational chemistry to propose a detailed analytical workflow. We will explore the key conformational variables, including ring puckering and N-N bond rotation, and outline robust computational methodologies for their energetic characterization. This document aims to serve as a foundational resource for researchers interested in the theoretical exploration and eventual synthesis and application of this novel heterocyclic system.
Introduction: The Intriguing Case of a Strained Dimer
Four-membered nitrogen-containing heterocycles, such as azetidines, are significant structural motifs in a variety of biologically active compounds.[1] Their inherent ring strain, a consequence of deviations from ideal bond angles, makes them valuable intermediates in organic synthesis, often undergoing ring-opening reactions.[2] The direct linkage of two such strained rings through a nitrogen-nitrogen bond in 1,1-biazetidine introduces a new layer of complexity and potential for novel chemical properties.
The conformational behavior of such a molecule is governed by a delicate interplay of several factors:
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Ring Strain: The endocyclic bond angles in an azetidine ring are significantly compressed from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.
-
Torsional Strain: Eclipsing interactions between adjacent C-H and N-H/N-C bonds contribute to the overall strain energy.
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Nitrogen Inversion: The pyramidal nitrogen atoms of the azetidine rings can undergo inversion, potentially leading to different ring puckering conformations.
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N-N Bond Rotation: The central nitrogen-nitrogen single bond acts as a rotational axis, giving rise to a variety of staggered and eclipsed conformations of the two rings relative to each other.
Understanding the energetic landscape of these conformational changes is paramount for predicting the molecule's shape, reactivity, and potential interactions with biological targets.
Theoretical Conformational Analysis
The conformational space of 1,1-biazetidine can be systematically explored by considering two primary degrees of freedom: the puckering of each azetidine ring and the rotation around the central N-N bond.
Azetidine Ring Puckering
Azetidine rings are not planar and adopt a puckered conformation to alleviate some of the torsional strain.[3][4] This puckering can be described by a dihedral angle, for instance, the C2-N1-C4-C3 angle. The two primary puckered conformations can be described as "up" and "down," depending on the direction of the C3 atom relative to the plane defined by the other three ring atoms. For 1,1-biazetidine, this leads to three possible combinations of ring puckering: up-up, up-down, and down-down.
Rotation Around the N-N Bond
Rotation around the N-N single bond in hydrazines and related compounds is a well-studied phenomenon.[5][6] The rotational barrier is influenced by steric and electronic effects. For 1,1-biazetidine, we can anticipate a potential energy surface with minima corresponding to staggered (gauche and anti) conformations and maxima for eclipsed conformations. The lone pairs on the nitrogen atoms will play a crucial role in determining the rotational barrier, with gauche conformations often being favored due to a balance of steric repulsion and stabilizing hyperconjugative interactions.
Computational Methodology for In-Depth Analysis
To quantify the conformational preferences and ring strain energy of 1,1-biazetidine, a multi-step computational approach is necessary.
Conformational Search and Energy Profiling
A thorough exploration of the potential energy surface (PES) is the first critical step.
Experimental Protocol: Conformational Search
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Initial Structure Generation: Generate initial 3D structures for all possible combinations of ring puckering and N-N rotational isomers (e.g., anti, gauche) of 1,1-biazetidine.
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Molecular Mechanics (MM) Scan: Perform a relaxed scan of the N-N dihedral angle using a suitable force field (e.g., MMFF94 or UFF) to identify low-energy regions of the PES.
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Quantum Mechanics (QM) Optimization: Select the low-energy conformers identified from the MM scan and perform full geometry optimizations using a density functional theory (DFT) method, such as B3LYP, with a moderate basis set (e.g., 6-31G(d)).
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Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
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Single-Point Energy Refinement: For the most stable conformers, perform single-point energy calculations using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate relative energies.
Ring Strain Energy Calculation
The ring strain energy (RSE) of 1,1-biazetidine can be estimated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
Experimental Protocol: Ring Strain Energy Calculation
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Define a Homodesmotic Reaction: Construct a balanced chemical equation where the strained 1,1-biazetidine molecule and a set of unstrained reference molecules are on opposite sides. A suitable reaction would be:
1,1-Biazetidine + 2 CH₃-CH₂-NH-CH₂-CH₃ → 2 CH₃-CH₂-NH₂ + 2 CH₃-CH₂-CH₂-CH₃
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Optimize Geometries: Perform geometry optimizations and frequency calculations for all molecules in the homodesmotic reaction at a consistent level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Calculate Reaction Enthalpy: The ring strain energy is then calculated as the negative of the enthalpy change of this reaction (ΔH_rxn).
RSE = -ΔH_rxn = - [Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)]
Table 1: Hypothetical Ring Strain Energy Calculation Data
| Molecule | Electronic Energy (Hartree) | ZPVE (kcal/mol) |
| 1,1-Biazetidine | Calculated Value | Calculated Value |
| Diethylamine | Calculated Value | Calculated Value |
| Ethylamine | Calculated Value | Calculated Value |
| n-Butane | Calculated Value | Calculated Value |
Predicted Conformational Preferences and Energetics
Based on analogous systems, we can predict the following for 1,1-biazetidine:
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Gauche Preference: The most stable conformers are likely to be those with a gauche relationship between the two azetidine rings. This is a common feature in hydrazines, arising from a balance of steric hindrance and favorable electronic interactions (anomeric effect).
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Puckering Interplay: The puckering of the azetidine rings will likely be coupled to the rotation around the N-N bond. Certain puckering combinations may be favored in specific rotational isomers to minimize steric clashes.
-
Significant Ring Strain: The total ring strain energy is expected to be substantial, likely more than twice that of a single azetidine ring due to the potential for increased strain upon dimerization. The RSE of azetidine itself is approximately 26 kcal/mol.[7]
Table 2: Predicted Relative Energies of 1,1-Biazetidine Conformers
| Conformation (N-N Dihedral) | Puckering | Predicted Relative Energy (kcal/mol) |
| Anti (~180°) | up-down | 1.0 - 2.0 |
| Gauche (~60°) | up-up | 0.0 (Global Minimum) |
| Eclipsed (~0°) | up-up | 5.0 - 7.0 (Rotational Barrier) |
Note: These are hypothetical values for illustrative purposes and require rigorous computational validation.
Implications for Drug Development and Materials Science
The conformational rigidity and inherent strain of 1,1-biazetidine could be exploited in several ways:
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Scaffold for Drug Design: The well-defined three-dimensional structure could serve as a rigid scaffold for the presentation of pharmacophoric groups in specific orientations, potentially leading to high-affinity and selective ligands for biological targets.
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Strain-Release Chemistry: The high ring strain energy could be harnessed in strain-release-driven reactions, providing access to novel and complex molecular architectures.[2]
-
Polymer Chemistry: The bifunctional nature of 1,1-biazetidine could make it a unique monomer for the synthesis of novel polymers with interesting properties.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the conformational analysis and ring strain energy determination of the yet-to-be-synthesized 1,1-biazetidine. Through a combination of established principles and a detailed computational workflow, we have outlined a clear path for the in-silico characterization of this intriguing molecule.
The next critical steps will be the execution of these high-level computational studies to generate a detailed potential energy surface and to obtain a reliable estimate of the ring strain energy. Ultimately, the synthesis and experimental characterization of 1,1-biazetidine will be necessary to validate these theoretical predictions and to unlock the full potential of this novel heterocyclic system in various scientific disciplines.
References
-
Cho, H.; Cheong, Y.; Lee, S. Conformational preferences of proline analogues with different ring size. J. Phys. Chem. B2007 , 111 (13), 3497–3504. [Link]
-
Kang, Y. K. Conformational preferences of proline analogues with different ring size. J. Phys. Chem. B2007 , 111 (13), 3497-3504. [Link]
-
O'Hagan, D. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein J. Org. Chem.2010 , 6, 59. [Link]
-
Brunck, T. K.; Weinhold, F. Improved bond-orbital calculations of rotation barriers and geometrical isomerism. J. Am. Chem. Soc.1979 , 101 (7), 1700–1709. [Link]
-
Katritzky, A. R.; et al. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Magn. Reson. Chem.2006 , 44 (10), 944-952. [Link]
-
Bose, P.; et al. Understanding Ring Puckering in Small Molecules and Cyclic Peptides. J. Chem. Inf. Model.2021 , 61 (2), 764-776. [Link]
-
Dias, H. V. R.; et al. Conformational Dependence of Triplet Energies in Rotationally Hindered N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials. Chem. Eur. J.2021 , 27 (21), 6545-6556. [Link]
-
Di Mola, A.; et al. On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules2023 , 28 (23), 7894. [Link]
-
Kaur, N. Synthesis of diazetidines. OUCI2023 . [Link]
-
Kaur, N. Synthesis of diazetidines. ResearchGate2023 . [Link]
-
Fun, H.-K.; et al. 4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66 (Pt 10), o2559. [Link]
-
Durig, J. R.; et al. Barriers to Internal Rotation About Single Bonds. In Comprehensive Handbook of Chemical Bond Energies; CRC Press, 2007. [Link]
-
Dias, F. B.; et al. Conformational Dependence of Triplet Energies in Rotationally Hindered N- and S-Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials. Chemistry2021 , 27 (21), 6545-6556. [Link]
-
Vaia. Calculate the barrier to rotation for each bond highlighted in pink. a. b. [Link]
-
Erhardt, H.; et al. Synthesis of 1,1-Diazides. Organic Chemistry Portal. [Link]
-
Strieth-Kalthoff, F.; et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.2024 , 20, 148-155. [Link]
-
da Silva, J. B. P.; et al. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PLoS One2018 , 13 (1), e0191130. [Link]
-
Glasovac, Z.; et al. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croat. Chem. Acta2012 , 85 (4), 495-504. [Link]
-
Wang, Y.; et al. Synthesis of C-Unsubstituted 1,2-Diazetidines and Their Ring-Opening Reactions via Selective N–N Bond Cleavage. J. Org. Chem.2018 , 83 (13), 7389-7396. [Link]
-
Cao, W.; et al. Synthesis of strained 1,2-diazetidines via [3 + 1] cycloaddition of C,N-cyclic azomethine imines with isocyanides and synthetic derivation. Org. Chem. Front.2021 , 8, 2494-2503. [Link]
-
Le-Questel, M.-Y.; et al. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Int. J. Mol. Sci.2023 , 24 (13), 10891. [Link]
-
Glasovac, Z.; et al. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. ResearchGate2012 . [Link]
-
Schweizer, W. B.; et al. Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection2022 . [Link]
-
Knight, J. L.; et al. Origins of Conformational Heterogeneity in Peptoid Helices Formed by Chiral N-1. OSTI.GOV2018 . [Link]
-
Shchegolkov, E. V.; et al. Conformational Study of n,n'-(Alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s with Different Spacer Length. Molecules2023 , 28 (22), 7623. [Link]
-
Blackburne, I. D.; et al. Conformation of piperidine and of derivatives with additional ring hetero atoms. Acc. Chem. Res.1975 , 8 (9), 300-306. [Link]
-
Richter, A. M.; et al. Experimental and Computational Studies of Nuclear Substituted 1,1'-Dimethyl-2,2'-Bipyridinium Tetrafluoroborates. ResearchGate2012 . [Link]
-
Geng, H.; et al. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods Mol. Biol.2018 , 1686, 165-184. [Link]
-
Tuccinardi, T.; et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem.2021 , 12, 116-123. [Link]
-
Rajamanikyam, V.; et al. Computational study of the piperidine and FtsZ interaction in Salmonella Typhi: implications for disrupting cell division machinery. J. Biomol. Struct. Dyn.2024 , 1-13. [Link]
Sources
- 1. 1,1-Diazide synthesis [organic-chemistry.org]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
